molecular formula C21H25Cl2N3O B2793938 2,4-dichloro-N-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)benzamide CAS No. 898431-14-6

2,4-dichloro-N-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)benzamide

Cat. No. B2793938
CAS RN: 898431-14-6
M. Wt: 406.35
InChI Key: JRCATXPSPQVTEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-dichloro-N-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)benzamide, also known as DBeQ, is a small molecule inhibitor that has been studied extensively for its potential use in cancer treatment. DBeQ is a member of the class of compounds known as Hsp90 inhibitors, which target the heat shock protein 90 (Hsp90) chaperone complex. Hsp90 is an important protein that plays a role in stabilizing and regulating a number of other proteins, many of which are involved in cancer cell growth and survival. Inhibition of Hsp90 has been shown to be a promising approach for the development of new cancer therapeutics.

Mechanism of Action

2,4-dichloro-N-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)benzamide exerts its anti-cancer effects by inhibiting the function of the Hsp90 chaperone complex. Hsp90 is involved in the stabilization and regulation of a number of proteins that are important for cancer cell growth and survival. By inhibiting Hsp90, 2,4-dichloro-N-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)benzamide causes the degradation of these proteins, leading to cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
In addition to its anti-cancer effects, 2,4-dichloro-N-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)benzamide has been shown to have other biochemical and physiological effects. For example, 2,4-dichloro-N-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)benzamide has been shown to inhibit the replication of the hepatitis C virus. 2,4-dichloro-N-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)benzamide has also been shown to have anti-inflammatory effects, and may have potential for the treatment of inflammatory diseases such as rheumatoid arthritis.

Advantages and Limitations for Lab Experiments

One advantage of 2,4-dichloro-N-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)benzamide as a research tool is its specificity for the Hsp90 chaperone complex. This allows researchers to study the effects of Hsp90 inhibition on cancer cell growth and survival, without the confounding effects of inhibiting other proteins. However, one limitation of 2,4-dichloro-N-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)benzamide is its relatively low solubility in water, which can make it difficult to work with in some experimental settings.

Future Directions

There are many potential future directions for research on 2,4-dichloro-N-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)benzamide and other Hsp90 inhibitors. One area of interest is the development of new analogs of 2,4-dichloro-N-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)benzamide with improved pharmacokinetic properties. Another area of interest is the identification of biomarkers that can predict which cancer patients are most likely to respond to Hsp90 inhibition. Finally, there is interest in exploring the potential of Hsp90 inhibitors for the treatment of other diseases beyond cancer, such as neurodegenerative diseases.

Synthesis Methods

The synthesis of 2,4-dichloro-N-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)benzamide has been described in several publications. One commonly used method involves the reaction of 2,4-dichlorobenzoyl chloride with 4-methylpiperazine in the presence of a base such as sodium hydroxide. The resulting intermediate is then reacted with p-tolylmagnesium bromide to yield the final product, 2,4-dichloro-N-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)benzamide.

Scientific Research Applications

2,4-dichloro-N-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)benzamide has been extensively studied for its potential use in cancer treatment. In preclinical studies, 2,4-dichloro-N-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)benzamide has been shown to inhibit the growth of a variety of cancer cell lines, including breast, lung, and prostate cancer. 2,4-dichloro-N-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)benzamide has also been shown to enhance the effectiveness of other cancer treatments, such as radiation therapy and chemotherapy.

properties

IUPAC Name

2,4-dichloro-N-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25Cl2N3O/c1-15-3-5-16(6-4-15)20(26-11-9-25(2)10-12-26)14-24-21(27)18-8-7-17(22)13-19(18)23/h3-8,13,20H,9-12,14H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRCATXPSPQVTEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(CNC(=O)C2=C(C=C(C=C2)Cl)Cl)N3CCN(CC3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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